molecular formula C21H24N4O3S B2965674 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 950370-39-5

3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2965674
CAS No.: 950370-39-5
M. Wt: 412.51
InChI Key: UKUSJJPCYKZSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiadiazine, which is a heterocyclic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. Piperazine derivatives, for example, are known to undergo reactions with acids and bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a piperazine ring could influence its solubility and stability .

Scientific Research Applications

Antihypertensive Activity

Compounds related to 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide have been studied for their blood pressure-lowering effects. In animal studies, these compounds showed promising results as antihypertensive agents. The most active compound in this series was found to be equipotent to known antihypertensive drugs like Prazosin (Dillard, Yen, Stark, & Pavey, 1980).

Antibacterial and Biofilm Inhibition

Novel derivatives incorporating the 1,2,4-benzothiadiazine structure have shown significant antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. Some derivatives have also exhibited potent biofilm inhibition, outperforming reference drugs like Ciprofloxacin in tests (Mekky & Sanad, 2020).

Biopharmaceutical Applications

Research has explored the biopharmaceutical applications of substituted 4H-1,4-benzothiazine and piperazine, focusing on their potential as antimicrobial and antioxidant agents. This indicates a broad spectrum of possible therapeutic uses, grounded in the principles of green chemistry (Saroha, Chhavi, & Sharma, 2020).

Synthesis and Chemical Properties

Studies have focused on the synthesis and chemical behavior of benzothiadiazine derivatives. These compounds have been investigated for their various pharmaceutical potentials, including antibacterial activities and thermal behavior, which is crucial for understanding their stability and reactivity (Krzyżak, Szczęśniak-Sięga, & Malinka, 2013).

Antiarrhythmic Potential

Derivatives of 1,2,4-benzothiadiazine have been studied for their potential in treating arrhythmias like atrial fibrillation. These studies suggest an avenue for novel pharmacological treatments in cardiovascular diseases (Hancox & Doggrell, 2010).

Antiproliferative and Anti-HIV Activity

Some derivatives of the 1,2,4-benzothiadiazine structure have been synthesized and tested for their antiproliferative and anti-HIV properties. The compounds showed promising results in inhibiting the growth of various human tumor-derived cell lines, making them potential candidates for cancer treatment and HIV therapy (Al-Soud et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are known to interact with various receptors, such as adrenergic receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its biological activity. Some piperazine derivatives are known to have psychoactive effects .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-7-8-18(16(2)13-15)24-9-11-25(12-10-24)21(26)14-20-22-17-5-3-4-6-19(17)29(27,28)23-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUSJJPCYKZSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.